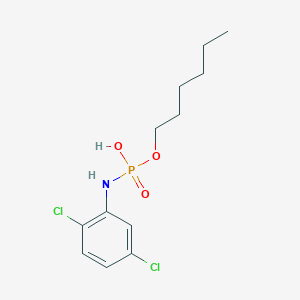

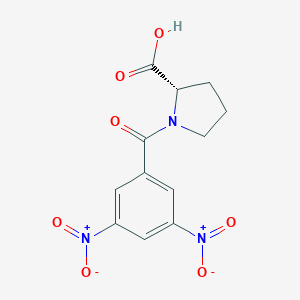

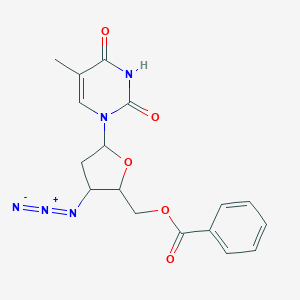

![molecular formula C9H8N2O2S B034649 Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate CAS No. 111042-92-3](/img/structure/B34649.png)

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate involves several key steps, including C-C Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. This method allows for the functionalization of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates through reactions with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids (Silva et al., 2021). Another approach involves palladium-catalyzed couplings and intramolecular cyclizations starting from 3-fluoro or 3-nitropicolinonitriles and methyl thioglycolate (Calhelha & Queiroz, 2010).

Molecular Structure Analysis

The molecular structure of related thieno[3,2-b]pyridine derivatives has been extensively studied. X-ray diffraction analysis provides insight into the atomic and molecular arrangements, offering a foundation for understanding the chemical behavior and reactivity of these compounds (Lysov et al., 2000).

Chemical Reactions and Properties

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including nucleophilic aromatic substitution (SNAr) that leads to the formation of bromo(methylthio)pyridines, serving as key precursors for further functionalization (Begouin, Peixoto, & Queiroz, 2013). The compound's ability to participate in diverse chemical reactions highlights its versatility in synthetic chemistry.

Applications De Recherche Scientifique

- Scientific Field : Organic Chemistry and Cancer Research

- Application Summary : This compound has been used in the synthesis of aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine series .

- Methods of Application : The compound was prepared via a palladium-catalyzed C-N Buchwald-Hartwig coupling with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products to the corresponding amino compounds .

- Results or Outcomes : The aminodi(hetero)arylamines thus obtained were evaluated for their growth inhibitory effect on four human tumor cell lines. The compound with the NH2 group in the ortho position and an OMe group in the para position to the NH of the di(hetero)arylamine, is the most promising compound giving the lowest GI50 values (1.30–1.63 µM) in all the tested human tumor cell lines .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-4-11-3-2-6(5)14-8/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBOOZHVALVKAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549609 |

Source

|

| Record name | Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate | |

CAS RN |

111042-92-3 |

Source

|

| Record name | Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

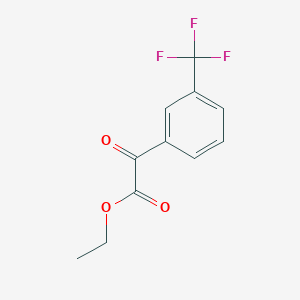

![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)

![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)